(6Z)-6-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolopyrimidine core, a phenyl group, and a hydroxy-methoxy-phenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This step often involves the use of Grignard reagents or other organometallic compounds.
Attachment of the hydroxy-methoxy-phenyl moiety: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6Z)-6-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Bromomethyl methyl ether: Another compound with a similar functional group arrangement.
Uniqueness
(6Z)-6-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is unique due to its complex structure, which includes a thiazolopyrimidine core and multiple functional groups
Properties
Molecular Formula |
C23H19N3O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
5-amino-6-[(Z)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H19N3O3S/c1-3-7-16-10-14(12-19(29-2)20(16)27)11-17-21(24)26-18(15-8-5-4-6-9-15)13-30-23(26)25-22(17)28/h3-6,8-13H,1,7,24H2,2H3/b14-11- |
InChI Key |
GMTNISPPUIFIOJ-KAMYIIQDSA-N |
Isomeric SMILES |
COC1=C/C(=C\C2=C(N3C(=CSC3=NC2=O)C4=CC=CC=C4)N)/C=C(C1=O)CC=C |
Canonical SMILES |
COC1=CC(=CC2=C(N3C(=CSC3=NC2=O)C4=CC=CC=C4)N)C=C(C1=O)CC=C |
Origin of Product |
United States |
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